molecular formula C4H8ClNO3 B1147533 4-Chlorothreonine CAS No. 132958-66-8

4-Chlorothreonine

Cat. No. B1147533
CAS RN: 132958-66-8
M. Wt: 153.56422
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorothreonine is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.

Scientific Research Applications

  • Inhibitor and Probe of Serine Hydroxymethyltransferase : 4-Chloro-L-threonine has been identified as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase. It inactivates the enzyme in a time- and concentration-dependent manner, suggesting its potential as a chemotherapeutic agent (Webb & Matthews, 1995).

  • Role in Antibiotic Biosynthesis : The biosynthesis of 4‐chlorothreonine in Streptomyces sp. involves several genes (thr1, thr2, thr3, thr4) that encode for enzymes crucial in the activation, halogenation, and release of 4-chlorothreonine. This process is similar to the formation of this amino acid in the biosynthesis of the lipodepsipeptide syringomycin (Fullone et al., 2012).

  • Environmental Biotransformation : A study on the microbial reductive dehalogenation of 4-Hydroxy-chlorothalonil demonstrated the capacity of certain microbial populations (e.g., Dehalogenimonas species) to transform chlorothalonil and its derivatives, indicating the ecological relevance and potential application in bioremediation strategies (Qiao et al., 2022).

  • Structural Studies : Research on 4-acetamido-2-amino-2,4,6-trideoxy-D-glucose (N-acetylbacillosamine) revealed its structural similarity to d-allothreonine, providing insights into the structural aspects of similar compounds (Zehavi & Sharon, 1973).

  • Spectroscopic Characterization : A study on 4-Fluoro-threonine, a structurally similar compound to 4-Chlorothreonine, laid the foundation for spectroscopic characterization, highlighting the importance of understanding the conformational properties of such molecules (Potenti et al., 2021).

  • Molecular Basis of Substrate Specificity : The crystal structure of Thr1, an adenylation domain involved in the biosynthesis of 4‐chlorothreonine, provided insights into the molecular basis of substrate specificity and protein flexibility, essential for understanding enzyme mechanisms (Scaglione et al., 2017).

properties

CAS RN

132958-66-8

Product Name

4-Chlorothreonine

Molecular Formula

C4H8ClNO3

Molecular Weight

153.56422

IUPAC Name

2-amino-4-chloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)

SMILES

C(C(C(C(=O)O)N)O)Cl

synonyms

4-Chlorothreonine

Origin of Product

United States

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